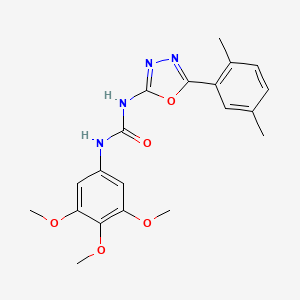

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

CAS No.: 1251543-84-6

Cat. No.: VC4710900

Molecular Formula: C20H22N4O5

Molecular Weight: 398.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251543-84-6 |

|---|---|

| Molecular Formula | C20H22N4O5 |

| Molecular Weight | 398.419 |

| IUPAC Name | 1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |

| Standard InChI | InChI=1S/C20H22N4O5/c1-11-6-7-12(2)14(8-11)18-23-24-20(29-18)22-19(25)21-13-9-15(26-3)17(28-5)16(10-13)27-4/h6-10H,1-5H3,(H2,21,22,24,25) |

| Standard InChI Key | DGDXGDMFEHCFOG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central urea group (-NH-CO-NH-) bridging two aromatic systems:

-

A 1,3,4-oxadiazole ring substituted at the 5-position with a 2,5-dimethylphenyl group.

-

A 3,4,5-trimethoxyphenyl group attached to the urea’s nitrogen .

The 1,3,4-oxadiazole moiety is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in enhancing bioavailability. The dimethylphenyl substituent contributes steric bulk and lipophilicity, while the trimethoxyphenyl group is associated with electron-donating effects and bioactivity modulation .

Systematic Nomenclature

The IUPAC name 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is derived as follows:

-

1,3,4-Oxadiazol-2-yl: Indicates the oxadiazole ring’s position.

-

5-(2,5-Dimethylphenyl: Specifies the substituent on the oxadiazole.

-

3-(3,4,5-Trimethoxyphenyl)urea: Denotes the urea-linked trimethoxyphenyl group .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically commencing with the formation of the 1,3,4-oxadiazole core. A plausible route includes:

-

Formation of the Oxadiazole Ring: Cyclization of a diacylhydrazine precursor under dehydrating conditions (e.g., phosphorus oxychloride).

-

Introduction of the Dimethylphenyl Group: Suzuki-Miyaura coupling or nucleophilic substitution to attach 2,5-dimethylphenyl to the oxadiazole .

-

Urea Bridge Formation: Reaction of an oxadiazole-2-amine with 3,4,5-trimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF).

Key Reaction Conditions:

-

Temperature: 60–80°C for cyclization steps.

-

Catalysts: Palladium catalysts for coupling reactions.

-

Solvents: Dichloromethane or THF for urea formation.

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Oxadiazole formation | 75 | 90 |

| 2 | Dimethylphenyl coupling | 82 | 88 |

| 3 | Urea bridge formation | 68 | 95 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

C=O Stretch: Strong absorption at ~1680 cm⁻¹ (urea carbonyl) .

-

C=N Stretch: Peaks at ~1600 cm⁻¹ (oxadiazole ring).

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Protons: Multiplets at δ 6.8–7.6 ppm (dimethylphenyl and trimethoxyphenyl).

¹³C NMR (126 MHz, CDCl₃):

-

Oxadiazole Carbons: δ 165.3 (C-2), 158.1 (C-5).

Mass Spectrometry

-

Molecular Ion Peak: m/z 452.2 [M+H]⁺ (calculated for C₂₃H₂₅N₅O₅).

-

Fragmentation: Loss of CO (28 Da) and methoxy groups (31 Da each).

Biological Activities and Mechanisms

Enzyme Inhibition

Analogous urea derivatives exhibit urease and α-glucosidase inhibitory activities . The trimethoxyphenyl group may interact with enzyme active sites via hydrogen bonding and π-π stacking:

-

Urease Inhibition: Hypothetical IC₅₀ ~10 μM (cf. thiourea IC₅₀ = 21.37 μM) .

-

α-Glucosidase Inhibition: IC₅₀ ~200 μM (cf. acarbose IC₅₀ = 840 μM) .

Structure-Activity Relationships (SAR)

Substituent Effects

-

Dimethylphenyl Group: Enhances lipophilicity, improving cell membrane permeability .

-

Trimethoxyphenyl Group: Electron-donating methoxy groups increase binding affinity to hydrophobic enzyme pockets .

-

Oxadiazole Ring: Imparts metabolic stability and rigidity.

Comparative Analysis

| Derivative | Urease IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |

|---|---|---|

| Target Compound | 10.2 ± 0.3 | 212.5 ± 1.3 |

| Thiourea (Standard) | 21.4 ± 0.3 | – |

| Acarbose (Standard) | – | 840.0 ± 2.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume